molecular formula C7H11N3S B020497 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine CAS No. 86029-68-7

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine

Cat. No.: B020497
CAS No.: 86029-68-7
M. Wt: 169.25 g/mol
InChI Key: HJMYDEARHJTQRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine involves the cyclization of appropriate precursors under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods involve the use of amines and thiazole derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the amino position .

Scientific Research Applications

2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its role as a Talipexole metabolite also adds to its significance in research .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-7-10-5-1-3-9-4-2-6(5)11-7/h9H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMYDEARHJTQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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